molecular formula C17H17ClN2O5S B6520971 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide CAS No. 896333-88-3

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide

Cat. No. B6520971
CAS RN: 896333-88-3
M. Wt: 396.8 g/mol
InChI Key: GOSGMQDTYARONQ-UHFFFAOYSA-N
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Description

“N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide” is a complex organic compound. It has a molecular weight of 476.93 and a molecular formula of C22 H21 Cl N2 O6 S . The compound is a racemic mixture .


Synthesis Analysis

The synthesis of this compound could involve several steps. One of the key components, 4-chlorobenzenesulfonyl chloride, is used in the synthesis of precursors for the 3,4-pyridyne generation . The synthesis of 4-chlorobenzenesulfonyl chloride involves mixing 4-chlorobenzene and chlorosulfuric acid at 35 ℃, heating for two hours at 80 ℃, and discharging the contents of the reactor into ice water .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string: COc1cccc(CNC(C(NCC(c2ccco2)S(c2ccc(cc2)[Cl])(=O)=O)=O)=O)c1 . This indicates the presence of a methoxyphenyl group, a cyclopropyl group, a furan ring, and a 4-chlorobenzenesulfonyl group in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, reactions at the benzylic position are very important for synthesis problems . These could include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chlorobenzenesulfonyl chloride, a component of the compound, include a melting point of 50-52 °C (lit.), a boiling point of 141 °C/15 mmHg (lit.), and a flash point of 226 °F . It is a solid form and is soluble in toluene . The compound is sensitive to moisture .

Scientific Research Applications

These applications highlight CBSE’s versatility and potential impact across diverse scientific domains. As research continues, we anticipate further discoveries and innovative uses for this intriguing compound . 🌟

Safety and Hazards

4-Chlorobenzenesulfonyl chloride, a component of the compound, is classified as Eye Damage 1 and Skin Corrosion 1B . It has hazard statements H314 and precautionary statements P260, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, and P363 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopropyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c18-11-3-7-13(8-4-11)26(23,24)15(14-2-1-9-25-14)10-19-16(21)17(22)20-12-5-6-12/h1-4,7-9,12,15H,5-6,10H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSGMQDTYARONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopropylethanediamide

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